Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate is a complex heterocyclic compound This compound is part of the pyrano[4,3-b]pyridine family, known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with concentrated hydrazine hydrate, yielding a hydrazide intermediate . This intermediate can then undergo further transformations, such as reactions with phenyl chloroformate to form N-phenoxycarbonyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate can undergo several types of chemical reactions, including:
Cyclization Reactions: The compound can react with primary amines, leading to cyclization and the formation of fused pyrimidines.
Substitution Reactions: Reactions with secondary amines can result in different products depending on the reaction conditions.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the initial formation of the hydrazide intermediate.
Phenyl Chloroformate: Utilized for the formation of N-phenoxycarbonyl derivatives.
Major Products
Hydrazide Derivatives: Formed from the reaction with hydrazine hydrate.
N-Phenoxycarbonyl Derivatives: Resulting from the reaction with phenyl chloroformate.
Scientific Research Applications
Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate has shown potential in various scientific research applications:
Biological Activity: The compound and its derivatives have been studied for their antibacterial, anti-inflammatory, antitumor, and neurotropic activities.
Chemical Synthesis: Used as a synthon in the design of new fused heterocyclic systems.
Pharmaceutical Research: Investigated for potential therapeutic applications due to its diverse biological properties.
Mechanism of Action
The exact mechanism of action for ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate is not fully understood. its biological activities suggest that it may interact with various molecular targets and pathways. For example, its antibacterial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-E]pyridine-2-carboxylate can be compared with other pyrano[4,3-b]pyridine derivatives:
Ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate: A precursor in the synthesis of the target compound.
Fused Pyrimidines: Formed from cyclization reactions with primary amines.
The uniqueness of this compound lies in its specific fused ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O2S2 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
ethyl 6-amino-12,12-dimethyl-4,11-dithia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylate |
InChI |
InChI=1S/C15H18N2O2S2/c1-4-19-14(18)12-11(16)9-5-8-7-20-15(2,3)6-10(8)17-13(9)21-12/h5H,4,6-7,16H2,1-3H3 |
InChI Key |
SPHQCSBXELMAKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C3CC(SCC3=C2)(C)C)N |
Origin of Product |
United States |
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